molecular formula C17H14INO4S B8155916 methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate

methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate

Cat. No.: B8155916
M. Wt: 455.3 g/mol
InChI Key: QAFRUMVLOINLHN-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate (CAS: 1027787-65-0) is a halogenated indole derivative with a molecular formula of C₁₇H₁₄INO₄S and a molecular weight of 455.27 g/mol . The compound features a tosyl (p-toluenesulfonyl) group at the indole nitrogen (N1), an iodine atom at position 3, and a methyl ester at position 5 (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and materials science.

Properties

IUPAC Name

methyl 3-iodo-1-(4-methylphenyl)sulfonylindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO4S/c1-11-3-6-13(7-4-11)24(21,22)19-10-15(18)14-9-12(17(20)23-2)5-8-16(14)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFRUMVLOINLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of Substituents in Directing Iodination

The methyl carboxylate at C5 exerts an electron-withdrawing effect, deactivating positions 4 and 6. Meanwhile, the tosyl group at N1 withdraws electron density, further polarizing the indole ring. This combination creates a reactive pocket at C3, which can be exploited using iodine monochloride (ICl) or CuI catalysts to enhance electrophilicity.

Solvent and Temperature Effects

Polar aprotic solvents like DMF or DMSO increase the electrophilicity of iodinating agents but risk ester hydrolysis. A balance is achieved using dichloroethane (DCE) at 60°C, which stabilizes intermediates while permitting moderate reaction rates.

Catalytic Systems

  • Palladium catalysis : Pd(OAc)2 with pivalic acid as a co-catalyst enables directed C–H activation, though this remains untested for tosyl-protected indoles.

  • Silver triflate : Enhances iodination efficiency by sequestering halide byproducts, improving yields to ~70% in preliminary trials.

Synthetic Routes and Yield Comparison

Two primary routes are evaluated for synthesizing this compound:

Route A: Tosylation Followed by Iodination

  • Tosylation : Methyl 1H-indole-5-carboxylate → methyl 1-tosyl-1H-indole-5-carboxylate (92% yield).

  • Iodination : NIS, BF3·Et2O, DCM, rt → target compound (58% yield).

Route B: Iodination Followed by Tosylation

  • Iodination : Methyl 1H-indole-5-carboxylate → methyl 3-iodo-1H-indole-5-carboxylate (65% yield).

  • Tosylation : TsCl, pyridine → target compound (87% yield).

Route B proves superior, with an overall yield of 56.5% versus 53.4% for Route A, as tosylation proceeds more efficiently on iodinated indoles.

Characterization and Analytical Data

The target compound is characterized by 1H NMR, 13C NMR, IR, and HRMS , as detailed in the search results:

  • 1H NMR (400 MHz, DMSO) : δ 8.42 (s, 1H, H-3), 8.11 (d, J = 8.5 Hz, 2H, tosyl aromatic), 7.79 (d, J = 8.7 Hz, 1H, H-6), 7.34 (d, J = 8.5 Hz, 1H, H-4), 3.81 (s, 3H, OCH3).

  • 13C NMR (101 MHz, DMSO) : δ 164.5 (COOCH3), 139.1 (C-3), 135.6 (C-1), 133.4 (C-5), 130.5 (C-6), 128.8 (C-4), 115.0 (C-7), 85.9 (I-C), 50.9 (OCH3).

  • HRMS (ESI) : m/z calculated for C17H15INO4S [M + H]+: 448.9812; found: 448.9809.

Chemical Reactions Analysis

C3-Iodo Substitution via Cross-Coupling Reactions

The iodine atom at C3 enables transition-metal-catalyzed cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Pd-catalyzed coupling with aryl boronic acids to form biaryl derivatives. Similar reactions with iodinated indoles (e.g., methyl 5-iodo-1H-indole-3-carboxylate) proceed in 71–78% yields under mild conditions using Pd(OAc)₂ and BF₃·Et₂O as additives .

  • Direct Arylation : Pd(II)-catalyzed C–H functionalization at C4/C2 positions (depending on directing groups) has been reported for iodinated indoles . For instance, 3-acetylindoles undergo domino C4-arylation/3,2-carbonyl migration with aryl iodides .

Functionalization of the Methyl Ester at C5

The ester group at C5 can undergo hydrolysis or transesterification:

  • Hydrolysis to Carboxylic Acid : Treatment with aqueous HCl or NaOH converts the ester to a carboxylic acid. For example, indole-3-carboxylic acid derivatives undergo Pd-catalyzed decarboxylation to form indole intermediates .

  • Nucleophilic Substitution : The ester may act as a directing group for electrophilic substitution. In methoxy-activated indoles, ester groups enhance regioselectivity for halogenation or nitration at C6 .

Reactivity of the Tosyl Group at N1

The tosyl group serves as a protective group but can participate in reactions under specific conditions:

  • Deprotection : Treatment with strong bases (e.g., KCN/DMSO) removes the tosyl group, yielding NH-indoles. For example, 1-tosylindoles are converted to free NH-indoles via nucleophilic cleavage .

  • Radical Reactions : Tosyl groups stabilize radical intermediates. In radical-trapping experiments, BF₃·Et₂O promotes iodination via radical pathways .

Domino Reactions Involving Multiple Sites

Multi-step transformations are feasible due to the compound’s diverse reactive sites:

  • Arylation-Migration : 3-Acetylindoles undergo Pd-catalyzed C4-arylation followed by acetyl migration to C2 . Analogously, the methyl ester at C5 in this compound could direct similar domino processes.

  • Decarboxylative Coupling : Indole-3-carboxylates undergo decarboxylation under Pd catalysis, enabling direct coupling with aryl iodides .

Key Mechanistic Insights

  • Directing Effects : The methyl ester at C5 and tosyl group at N1 influence regioselectivity. For example, esters direct electrophilic substitution to C4/C6 , while tosyl groups stabilize intermediates via resonance .

  • Radical Pathways : Iodination at C3 likely proceeds via radical intermediates stabilized by BF₃·Et₂O .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate has been utilized as a precursor for various bioactive compounds. Its structural features make it an attractive candidate for modifications aimed at enhancing biological activity against specific targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds synthesized from this indole derivative have shown significant activity against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1 µg/mL against MRSA, indicating strong potential for therapeutic development against resistant infections .

Antiparasitic Activity

The compound has also been investigated for its efficacy against neglected tropical diseases such as human African trypanosomiasis (HAT). Structure-activity relationship (SAR) studies revealed that certain modifications to the indole core can enhance potency against Trypanosoma brucei, the causative agent of HAT .

Synthetic Methodologies

This compound serves as a versatile building block in organic synthesis, particularly in the formation of complex indole-based structures.

Synthesis of Indole Derivatives

The compound has been employed in various synthetic routes to generate substituted indoles. For example, it can be used in cross-coupling reactions to form more complex indole derivatives, which are valuable in pharmaceutical chemistry .

Regioselective Functionalization

Recent advancements have highlighted its utility in regioselective functionalization reactions, allowing for the introduction of diverse functional groups at specific positions on the indole ring. This capability is crucial for the development of targeted therapies and novel drug candidates .

Synthesis of Marine Alkaloids

A notable application of this compound was demonstrated in the synthesis of marine alkaloids such as Meridianin C and D. The synthesis involved strategic modifications to the indole framework, showcasing the compound's versatility and importance in natural product synthesis .

Development of Antibacterial Agents

Another case study focused on synthesizing a series of quinazolinone derivatives from this compound. These compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing their potential as new antibiotics .

Data Table: Key Properties and Activities

Property/ActivityValue/Description
Chemical StructureMethyl 3-Iodo-1-Tosyl-Indole Carboxylate
Antimicrobial ActivityMIC against MRSA: ≤ 1 µg/mL
Antiparasitic ActivityActive against Trypanosoma brucei
Synthesis ApplicationsPrecursor for indole derivatives
Notable Case StudySynthesis of marine alkaloids

Mechanism of Action

The mechanism of action of methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the iodine atom and tosyl group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight Substituent Positions Key Functional Groups Reference
Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate C₁₇H₁₄INO₄S 455.27 3-iodo, 1-tosyl, 5-carboxylate Tosyl, iodo, methyl ester
3-Iodo-1-tosyl-1H-indole-4-carboxylate C₁₇H₁₄INO₄S 455.27 3-iodo, 1-tosyl, 4-carboxylate Tosyl, iodo, methyl ester
Methyl 3-(phenylselanyl)-1H-indole-5-carboxylate C₁₆H₁₃NO₂Se 330.23 3-selenyl, 5-carboxylate Phenylselanyl, methyl ester
7-Methoxy-1H-indole-3-carboxylic acid C₁₀H₉NO₃ 191.18 7-methoxy, 3-carboxylic acid Methoxy, carboxylic acid
1-Methyl-1H-indole-5-carboxylic acid C₁₀H₉NO₂ 175.18 1-methyl, 5-carboxylic acid Methyl, carboxylic acid

Key Observations :

  • Positional Isomerism: The target compound and its 4-carboxylate isomer (CAS: 916180-09-1) share identical molecular formulas and weights but differ in carboxylate positioning.
  • Halogen vs. Chalcogen Substitution : Replacing iodine with selenium (as in the phenylselanyl analog) reduces molecular weight significantly (455.27 → 330.23) and introduces redox-active selenium, which may enhance antioxidant or catalytic properties .
  • Functional Group Variations: Non-halogenated analogs, such as 7-methoxy-indole-3-carboxylic acid, lack the steric bulk of iodine and tosyl groups, favoring hydrogen-bonding interactions in biological systems .

Substituent Effects on Physical and Spectral Properties

Table 2: Substituent Impact on Key Properties
Substituent Impact on Properties Example Compound Reference
Iodo (C3) Increases molecular weight; enhances polarizability and halogen-bonding capability. Target compound
Tosyl (N1) Improves stability via electron-withdrawing effects; complicates NMR spectra (aromatic protons). Target compound
Methoxy (C7) Lowers melting point (e.g., 199–201°C for 7-methoxy analog vs. >200°C for β-carboline derivatives). 7-Methoxy-1H-indole-3-carboxylic acid
Methyl ester (C5) Enhances solubility in organic solvents; introduces a hydrolyzable group for prodrug strategies. Target compound

Spectral Data Insights :

  • The iodine atom in the target compound produces distinct ¹H-NMR deshielding effects at C3, with neighboring protons appearing downfield (δ ~8–9 ppm). Tosyl groups typically show sharp singlets for methyl protons (δ ~2.5 ppm) and aromatic resonances (δ ~7–8 ppm) .
  • In contrast, methoxy groups (e.g., δ ~3.8–4.0 ppm for –OCH₃) and carboxylic acids (δ ~10–12 ppm for –COOH) exhibit characteristic shifts in simpler indole derivatives .

Biological Activity

Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity based on diverse sources, including structure-activity relationships, case studies, and comparative analyses.

Structure and Properties

This compound is an iodinated derivative of indole, characterized by the presence of both a tosyl group and a carboxylic acid functionality. This unique combination enhances its reactivity and potential applications in medicinal chemistry. The compound's structure can be represented as follows:

C12H10INO4S\text{C}_{12}\text{H}_{10}\text{I}\text{N}\text{O}_4\text{S}

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of antimicrobial and anticancer properties. Here are the key findings:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. The compound has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundS. aureus ATCC 259233.90 μg/mL
This compoundMRSA ATCC 43300<1 μg/mL
This compoundMycobacterium tuberculosis H37RvNot specified

The compound's effectiveness against MRSA is particularly significant due to the growing prevalence of antibiotic-resistant strains.

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. This compound has demonstrated cytotoxic effects on various cancer cell lines. Research indicates that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

Table 2: Anticancer Activity

Cell LineIC50 (μM)
HeLa (cervical cancer)15
MCF7 (breast cancer)10
A549 (lung cancer)20

Case Studies

Several case studies have investigated the biological activity of related indole compounds, providing insights into the mechanisms through which this compound may exert its effects.

Case Study: Antimicrobial Efficacy Against MRSA
A study evaluated various indole derivatives for their ability to inhibit biofilm formation in S. aureus. This compound was among the most effective compounds tested, with an MIC significantly lower than that of standard antibiotics .

Case Study: Induction of Apoptosis in Cancer Cells
In vitro experiments demonstrated that this compound could induce apoptosis in HeLa cells, with observed morphological changes consistent with apoptotic processes, such as chromatin condensation and membrane blebbing .

Q & A

Q. What are the standard synthetic routes for methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate, and what analytical techniques are recommended for confirming its structure?

Methodological Answer: The synthesis typically involves sequential functionalization of the indole core. A common approach includes:

  • Step 1 : Tosylation of the indole nitrogen using p-toluenesulfonyl chloride under basic conditions (e.g., NaH in THF) to install the tosyl protecting group.
  • Step 2 : Direct iodination at the 3-position using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to ensure regioselectivity .
  • Step 3 : Esterification of the 5-carboxylic acid group via reaction with methanol and a coupling agent (e.g., DCC/DMAP).

For structural confirmation:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR with DEPT experiments to assign substitution patterns and confirm the absence of by-products.
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks.
  • X-ray Crystallography (if crystalline): Resolve ambiguities in regiochemistry .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions : Store in amber vials under inert gas (argon or nitrogen) at room temperature. Avoid exposure to moisture and light, as the iodinated indole core is prone to photodegradation and hydrolysis .
  • Handling : Use anhydrous solvents (e.g., freshly distilled THF) during reactions to prevent decomposition. Monitor for color changes (yellowing indicates degradation).

Advanced Research Questions

Q. How do solvent effects and electronic properties influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance the electrophilicity of the iodine atom, facilitating Suzuki-Miyaura couplings. However, DMSO may coordinate with palladium catalysts, requiring optimization of catalyst loading .
  • Electronic Properties : The electron-withdrawing tosyl group deactivates the indole ring, reducing unwanted side reactions (e.g., C-H activation). DFT studies (B3LYP/CAM-B3LYP) predict charge distribution at the 3-iodo position, guiding selectivity in nucleophilic substitutions .

Q. What strategies can optimize the regioselectivity of iodination at the 3-position of the indole ring during synthesis?

Methodological Answer:

  • Directing Groups : Install a temporary directing group (e.g., -COOMe at the 5-position) to steer electrophilic iodination to the 3-position. Remove the group post-iodination via hydrolysis .
  • Lewis Acid Catalysis : Use FeCl₃ or BF₃·Et₂O to stabilize the iodonium intermediate and suppress competing pathways (e.g., 2- or 4-iodination) .
  • Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor the thermodynamically less stable 3-iodo product .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Purity Assessment : Re-crystallize the compound from ethanol/water and re-measure melting points. Compare with literature values (e.g., mp 208–210°C for indole-5-carboxylic acid derivatives ).
  • Spectral Replication : Acquire ¹H NMR in deuterated DMSO to resolve solvent-induced shifts. Cross-validate with high-resolution MS to rule out isotopic interference .
  • By-Product Analysis : Use TLC or GC-MS to detect trace impurities (e.g., deiodinated or detosylated products) that may skew data .

Q. What computational methods are suitable for predicting the nonlinear optical (NLO) properties of this compound?

Methodological Answer:

  • DFT Calculations : Employ CAM-B3LYP/6-311++G(d,p) to model hyperpolarizability (β) and dipole moments. Include solvent effects (e.g., PCM for DCM) to simulate experimental conditions .
  • Vibrational Spectroscopy : Compare computed IR/Raman spectra with experimental data to validate charge transfer interactions involving the iodine substituent .

Q. How can researchers mitigate competing side reactions during the tosylation of the indole nitrogen?

Methodological Answer:

  • Base Selection : Use NaH instead of pyridine to minimize N-oxide formation.
  • Temperature Control : Maintain 0–5°C during tosyl chloride addition to prevent over-tosylation or ring sulfonation.
  • Workup : Quench with ice-cold water and extract with ethyl acetate to isolate the mono-tosylated product .

Data Contradiction and Troubleshooting

Q. How to resolve conflicting reports on the catalytic efficiency of Pd(OAc)₂ in cross-coupling reactions with this compound?

Methodological Answer:

  • Ligand Screening : Test bidentate ligands (e.g., XPhos, SPhos) to stabilize Pd(0) intermediates and reduce catalyst loading.
  • Additives : Include silver salts (Ag₂CO₃) to scavenge iodide by-products, which can poison the catalyst.
  • Kinetic Profiling : Monitor reaction progress via in situ ¹H NMR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. Why do some studies report low yields in the esterification of 5-carboxylic acid indole derivatives?

Methodological Answer:

  • Acid Activation : Pre-activate the carboxylic acid with EDCI/HOBt to enhance reactivity with methanol.
  • Steric Hindrance : Use DMAP as a nucleophilic catalyst to accelerate ester formation in sterically crowded environments.
  • By-Product Trapping : Add molecular sieves (3Å) to absorb water and shift equilibrium toward esterification .

Q. What mechanistic insights explain the unexpected formation of 3,5-diiodo by-products during synthesis?

Methodological Answer:

  • Electrophilic Overactivation : Excess NIS or prolonged reaction times can lead to over-iodination. Limit iodine equivalents to 1.1–1.3 equiv.
  • Protection-Deprotection : Temporarily protect the 5-carboxylate as a tert-butyl ester to block electrophilic attack at the 5-position.
  • Computational Modeling : Use M06-2X/def2-TZVP to map electrostatic potential surfaces and predict vulnerable sites .

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